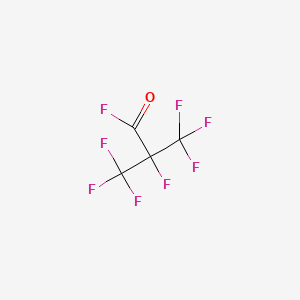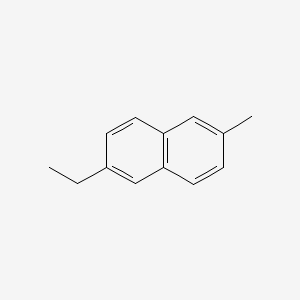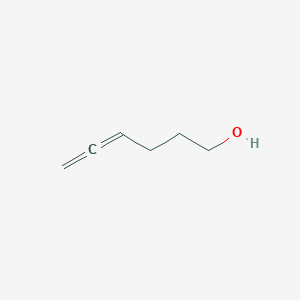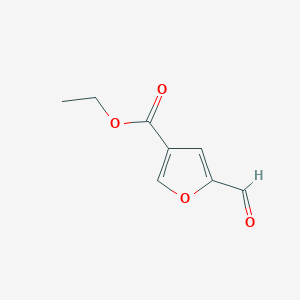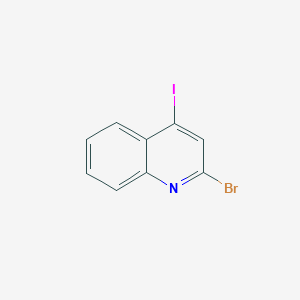
2-Bromo-4-iodoquinoline
Overview
Description
2-Bromo-4-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline core with bromine and iodine substituents at the 2 and 4 positions, respectively. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-iodoquinoline typically involves halogenation reactions. One common method is the sequential halogenation of quinoline. Initially, quinoline undergoes bromination at the 2-position using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. Subsequently, the 2-bromoquinoline is subjected to iodination at the 4-position using iodine or an iodinating agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation steps but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. Green chemistry principles, such as solvent recycling and waste minimization, are also integrated into the industrial synthesis protocols .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-iodoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and iodine atoms can be replaced by nucleophiles, leading to the formation of new derivatives.
Cross-Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira coupling reactions, facilitated by palladium or other transition metal catalysts.
Oxidation and Reduction: The quinoline core can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or amines in polar solvents.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride .
Major Products: The reactions yield a variety of products, including azidoquinolines, thiolated quinolines, and coupled products with aryl or alkynyl groups, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-4-iodoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly in the development of anticancer, antimicrobial, and antiviral agents.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, including natural product analogs and heterocyclic compounds.
Material Science: It is employed in the design and synthesis of novel materials with specific electronic and optical properties.
Biological Studies: Researchers use it to study the interactions of quinoline derivatives with biological targets, aiding in the understanding of their mechanism of action and potential therapeutic applications .
Mechanism of Action
The mechanism of action of 2-Bromo-4-iodoquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes, receptors, or DNA. The halogen substituents can enhance the compound’s binding affinity and specificity towards these targets. The quinoline core can intercalate with DNA or inhibit enzyme activity, leading to therapeutic effects. The exact pathways and molecular interactions are often elucidated through biochemical assays and computational modeling .
Comparison with Similar Compounds
2-Bromoquinoline: Lacks the iodine substituent, leading to different reactivity and applications.
4-Iodoquinoline:
2-Chloro-4-iodoquinoline: Substitution of bromine with chlorine alters its reactivity and biological activity.
Uniqueness: 2-Bromo-4-iodoquinoline’s combination of bromine and iodine substituents provides a unique reactivity profile, making it a versatile intermediate for various synthetic transformations. Its dual halogenation also enhances its potential as a pharmacophore in drug discovery, offering distinct advantages over mono-halogenated quinolines .
Properties
IUPAC Name |
2-bromo-4-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrIN/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWVOLYQQXCDJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471109 | |
| Record name | 2-Bromo-4-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866831-73-4 | |
| Record name | 2-Bromo-4-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BROMO-4-IODOQUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


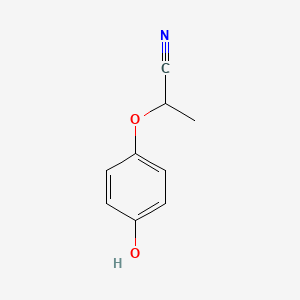

![3-[3-(4-Morpholinyl)propoxy]benzaldehyde](/img/structure/B1625328.png)
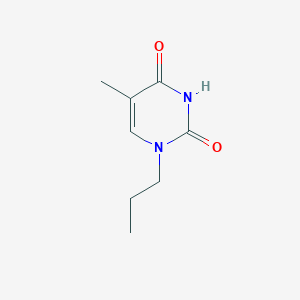
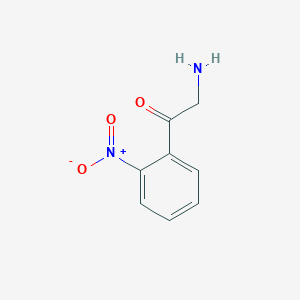
![5-Nitrobenzo[C]phenanthrene](/img/structure/B1625332.png)
![2-Phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1625333.png)

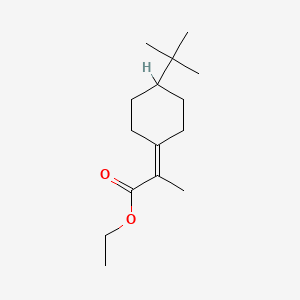
![2,3,4,8b-Tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene](/img/structure/B1625340.png)
